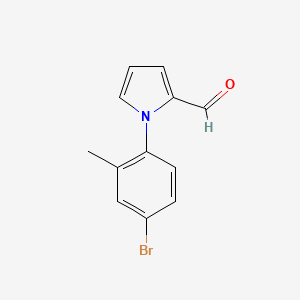

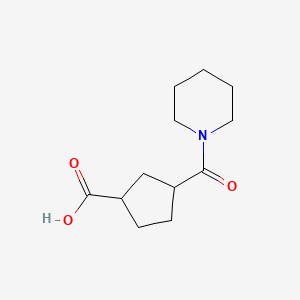

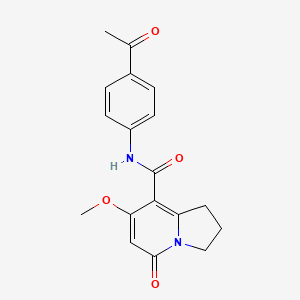

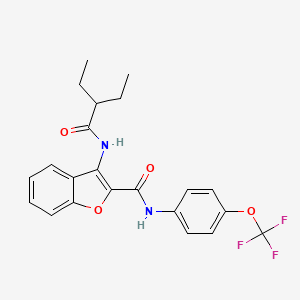

3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is one of the most common structures in heterocyclic compounds used in the pharmaceutical industry .Chemical Reactions Analysis

Piperidines are involved in a variety of chemical reactions. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis of Chiral Piperidines

Piperidines, prevalent in medicines, lack robust methods for asymmetric syntheses. A study by Zhang, Zhang, and Nagib (2019) introduced a catalytic, regio-, and enantioselective δ C-H cyanation of acyclic amines. This method utilizes a chiral Cu catalyst, facilitating the formation of chiral piperidines through a radical relay mechanism, highlighting a significant advancement in the enantioselective synthesis of chiral piperidines from simpler acyclic amines (Zhang, Zhang, & Nagib, 2019).

Cyclizations to Piperidine Derivatives

Mooiweer, Hiemstra, Fortgens, and Speckamp (1987) investigated the cyclizations of acyclic N-acyliminium ions, leading to pyrrolidines and piperidines structurally related to proline and pipecolic acid. This research contributes to the understanding of how silicon-assisted cyclocondensation can be used to synthesize piperidine derivatives from simpler precursors (Mooiweer et al., 1987).

Aza-Cope/Aza-Prins Cyclization

Nallasivam and Fernandes (2015) explored the cascade aza-Cope/aza-Prins cyclization of homoallylamines, which afforded substituted piperidines. This study provides insights into the use of glyoxalic acid for the synthesis of bicyclic structures and introduces new entities in the form of tripod and crucifix-shaped piperidine derivatives (Nallasivam & Fernandes, 2015).

Iron-catalyzed Synthesis of Piperidines

Bolm, Legros, Le Paih, and Zani (2004) detailed an iron(III) halide-promoted aza-Prins cyclization, providing a new method for synthesizing six-membered azacycles. This process underscores the role of iron catalysis in the synthesis of structurally diverse piperidines, contributing significantly to the development of pharmaceutical compounds (Bolm et al., 2004).

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid, is an important task of modern organic chemistry . This will continue to be a significant area of research in the future .

Eigenschaften

IUPAC Name |

3-(piperidine-1-carbonyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-11(13-6-2-1-3-7-13)9-4-5-10(8-9)12(15)16/h9-10H,1-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXFPHRQZJBAQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidine-1-carbonyl)cyclopentanecarboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2562085.png)

![N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2562088.png)

![4-Nitrobenzo[d]thiazol-5-amine](/img/structure/B2562089.png)

![1-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2562090.png)

![6-(azepan-1-ylsulfonyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2562094.png)

![4-(3-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2562102.png)